An In-depth Technical Guide to 6-Bromoquinazoline-4-carboxylic Acid: Chemical Properties and Research Applications
An In-depth Technical Guide to 6-Bromoquinazoline-4-carboxylic Acid: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoquinazoline-4-carboxylic acid is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. As a derivative of the quinazoline scaffold, a privileged structure in pharmacology, this molecule serves as a valuable building block for the synthesis of novel compounds with potential therapeutic activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 6-bromoquinazoline-4-carboxylic acid, with a focus on its role as a precursor for inhibitors of key cellular signaling pathways.
Chemical Properties
While specific experimental data for 6-bromoquinazoline-4-carboxylic acid is not extensively documented in publicly available literature, its fundamental properties can be inferred from its structure and data from closely related compounds.
| Property | Data | Source |
| CAS Number | 769916-07-6 | [1][2] |
| Molecular Formula | C₉H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 253.05 g/mol | [1][2] |
| Physical Form | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. |
Note: The absence of specific, experimentally verified physical properties such as melting point and solubility underscores the need for further characterization of this compound.
Spectroscopic Characterization
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. A broad singlet corresponding to the acidic proton of the carboxylic acid is anticipated at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinazoline-4-carboxylic acid core. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (typically 165-185 ppm). The carbons attached to the bromine and nitrogen atoms will also exhibit characteristic chemical shifts.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 6-bromoquinazoline-4-carboxylic acid is predicted to show characteristic absorption bands:
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A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.
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C=N and C=C stretching vibrations from the quinazoline ring in the 1450-1650 cm⁻¹ region.
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C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.
2.3. Mass Spectrometry (MS)
Mass spectrometry would be expected to show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (253.05 g/mol for C₉H₅BrN₂O₂), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes).
Synthesis
A specific, detailed experimental protocol for the synthesis of 6-bromoquinazoline-4-carboxylic acid is not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of quinazoline-4-carboxylic acids and related derivatives. A common approach involves the construction of the quinazoline ring from a substituted anthranilic acid precursor.
3.1. Proposed Synthetic Pathway
A likely synthetic route would start from 5-bromoanthranilic acid. This could be achieved through the bromination of anthranilic acid.[3] The resulting 5-bromoanthranilic acid can then be cyclized to form the quinazoline ring system. A common method for this transformation is the reaction with a one-carbon source, such as formamide or triethyl orthoformate, often under acidic conditions or at elevated temperatures.
Alternatively, the synthesis could proceed through the formation of a methyl ester intermediate, methyl 6-bromoquinazoline-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. A patent describing the synthesis of the corresponding hydrazide from the methyl ester suggests the feasibility of this approach.
3.2. General Experimental Protocol for the Synthesis of Quinazoline-4-carboxylic Acid Derivatives
The following is a general protocol that could be adapted for the synthesis of 6-bromoquinazoline-4-carboxylic acid, starting from the corresponding bromo-substituted anthranilic acid.
Materials:
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5-Bromoanthranilic acid
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Triethyl orthoformate
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Ammonium acetate
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Ethanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
Procedure:
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A mixture of 5-bromoanthranilic acid, triethyl orthoformate, and ammonium acetate in ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is dissolved in a suitable solvent and washed with water.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester of 6-bromoquinazoline-4-carboxylic acid.
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The crude ester is then subjected to hydrolysis. This is typically achieved by heating with an aqueous solution of a base (e.g., NaOH) or an acid (e.g., HCl).
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After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified to precipitate the carboxylic acid.
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The solid product is collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent system.
Biological Activity and Drug Development Applications
The quinazoline scaffold is a key component in numerous biologically active compounds, including several approved drugs. Derivatives of quinazoline are known to interact with a variety of biological targets, making them attractive for drug discovery programs, particularly in oncology.
4.1. Inhibition of Signaling Pathways
Quinazoline derivatives have been extensively investigated as inhibitors of critical cellular signaling pathways that are often dysregulated in cancer.
4.1.1. Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[4] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[3][5] Several studies have identified quinazoline-based compounds as potent inhibitors of this pathway, acting downstream of β-catenin.[3][5] These inhibitors can suppress the proliferation of cancer cells, highlighting the therapeutic potential of targeting this pathway with quinazoline derivatives.
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of quinazoline derivatives.
4.1.2. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] This pathway is frequently hyperactivated in various human cancers, making it a prime target for anticancer drug development. Several quinazoline-based molecules have been developed as inhibitors of PI3K, Akt, or mTOR, demonstrating the versatility of this chemical scaffold in targeting different components of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline-based PI3K inhibitors.
4.2. Experimental Protocols for Biological Evaluation
4.2.1. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is widely used to screen compounds for their cytotoxic effects on cancer cell lines.[3]
Materials:
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Cancer cell line (e.g., MCF-7, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well plates
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6-Bromoquinazoline-4-carboxylic acid stock solution in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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Compound Treatment: Prepare serial dilutions of 6-bromoquinazoline-4-carboxylic acid in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
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Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
4.2.2. Western Blot Analysis for PI3K Pathway Inhibition
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt, to determine the inhibitory effect of a compound.
Materials:
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Cancer cell line
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6-Bromoquinazoline-4-carboxylic acid
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 6-bromoquinazoline-4-carboxylic acid at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a membrane.
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Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-Akt).
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: The intensity of the bands corresponding to the phosphorylated protein can be quantified and compared between treated and untreated samples to assess the inhibitory effect of the compound. The membrane can be stripped and re-probed for the total protein to ensure equal loading.
Conclusion
6-Bromoquinazoline-4-carboxylic acid represents a valuable chemical entity for the development of novel therapeutic agents. Its quinazoline core is a well-established pharmacophore, and the presence of the bromine atom and carboxylic acid group provides versatile handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While detailed experimental data for this specific compound is limited, its potential as a precursor for inhibitors of key cancer-related signaling pathways, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways, warrants further investigation and characterization. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this and related compounds in the pursuit of new drug candidates.
References
- 1. 4-BROMOISOQUINOLINE-6-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
